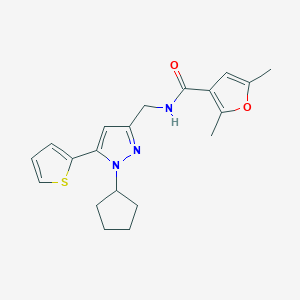
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on existing research.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a cyclopentyl group and a thiophene ring , linked to a dimethylfuran carboxamide. Its unique structure contributes to its diverse biological activities, which may include anti-inflammatory and anticancer properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 354.42 g/mol |
| CAS Number | 1421469-51-3 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit promising anticancer activity. For instance, derivatives of pyrazoline have shown significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values in the low micromolar range .
In vitro studies have demonstrated that compounds related to this class can induce apoptosis in cancer cells and inhibit cell proliferation by interfering with key signaling pathways associated with tumor growth . The mechanism of action often involves the modulation of specific receptors or enzymes that are crucial for cancer cell survival.
Anti-inflammatory Activity
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. Similar compounds have been reported to modulate inflammatory pathways by inhibiting the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the inflammatory response .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It may inhibit enzymes linked to inflammatory processes, thereby reducing the production of pro-inflammatory mediators.
- Signal Transduction Interference : The compound could interfere with signal transduction pathways critical for cancer cell proliferation.
Study on Anticancer Activity
A study evaluated various pyrazoline derivatives, including those structurally similar to this compound. Two compounds exhibited significant activity against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 μM . These findings highlight the potential of this compound class in developing effective anticancer agents.
Study on Anti-inflammatory Effects
In an experimental model using mice, compounds similar to this compound demonstrated notable analgesic effects in hot plate tests and acetic acid-induced writhing tests. The latency period for pain response significantly increased upon treatment, indicating central analgesic activity .
属性
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-13-10-17(14(2)25-13)20(24)21-12-15-11-18(19-8-5-9-26-19)23(22-15)16-6-3-4-7-16/h5,8-11,16H,3-4,6-7,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPGPDMLKLJFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














